
Methyl 5-nitrobenzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-nitrobenzofuran-3-carboxylate typically involves the nitration of benzofuran derivatives. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate . This intermediate can then be converted to this compound through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and esterification processes, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-nitrobenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzofurans, and other functionalized benzofuran compounds .
Aplicaciones Científicas De Investigación
Methyl 5-nitrobenzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities such as antibacterial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of methyl 5-nitrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, enabling it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of microbial growth or the modulation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 5-nitrobenzofuran-3-carboxylate include:
- Ethyl 5-nitrobenzofuran-2-carboxylate
- Methyl 5-nitrofuran-2-carboxylate
- 2-Hydroxy-5-nitrobenzaldehyde
Uniqueness
This compound is unique due to its specific nitrobenzofuran structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H7NO5 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
methyl 5-nitro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)8-5-16-9-3-2-6(11(13)14)4-7(8)9/h2-5H,1H3 |
Clave InChI |
BHDRORBCAUKIRO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=COC2=C1C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


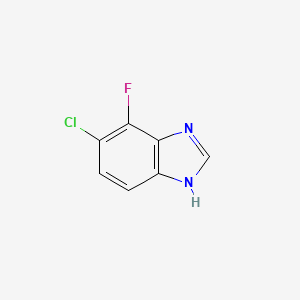
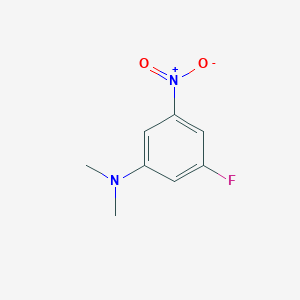
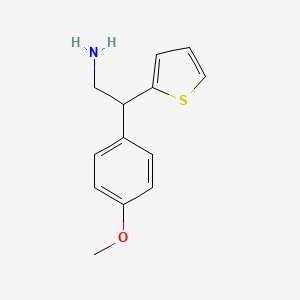
![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
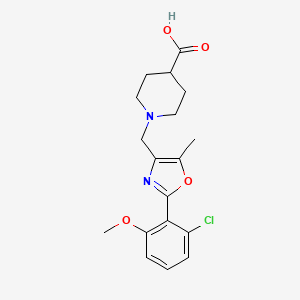
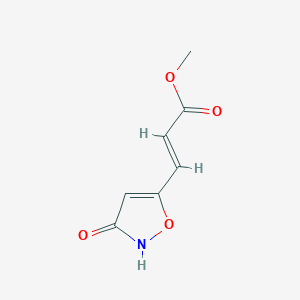
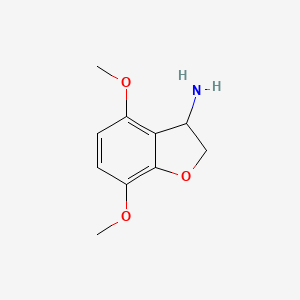
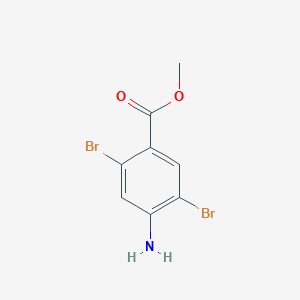
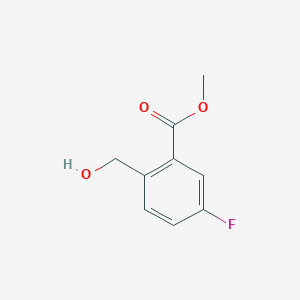
![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)
![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)
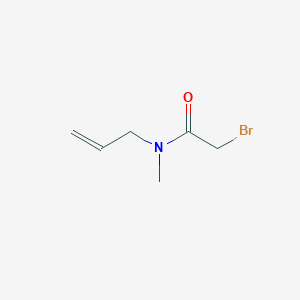
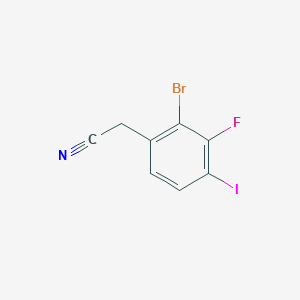
![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)
